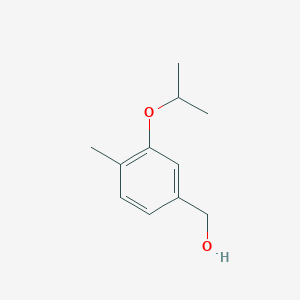
1,1'-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of two aziridine rings and a sulfonyl group, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. For example, 2-methylaziridine can be prepared by reacting 2-methylamine with ethylene oxide.
Sulfonylation: The aziridine ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group into the molecule.
Coupling Reaction: The final step involves coupling the sulfonylated aziridine with a phenyl derivative that contains another aziridine ring. This can be achieved through a nucleophilic substitution reaction, where the sulfonyl group acts as a leaving group, allowing the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the aziridine rings under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted aziridines depending on the nucleophile used.
科学的研究の応用
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty polymers and coatings due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine involves its high reactivity due to the presence of aziridine rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl groups enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various applications, including drug development and bioconjugation.
類似化合物との比較
Similar Compounds
2-methylaziridine: A simpler aziridine with one aziridine ring and a methyl group.
1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: A compound with two aziridine rings attached to a phenyl group through methanone linkages.
2-(aziridin-1-yl)ethanol: An aziridine with an ethanol group attached.
Uniqueness
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine is unique due to the presence of two aziridine rings and two sulfonyl groups, which confer high reactivity and versatility. This makes it particularly useful in applications requiring reactive intermediates, such as in the synthesis of complex molecules and bioconjugation techniques.
特性
CAS番号 |
21384-11-2 |
|---|---|
分子式 |
C12H16N2O4S2 |
分子量 |
316.4 g/mol |
IUPAC名 |
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonylaziridine |
InChI |
InChI=1S/C12H16N2O4S2/c1-9-7-13(9)19(15,16)11-4-3-5-12(6-11)20(17,18)14-8-10(14)2/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
SNBPYWLBBVOXTJ-UHFFFAOYSA-N |
正規SMILES |
CC1CN1S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)





